1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide
Overview
Description
1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethyl group, a fluorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the fluorophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 1-ethyl-N-(3-fluorophenyl)-4-amino-1H-pyrazole-3-carboxamide.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(3-fluorophenyl)piperidin-4-amine: This compound shares the fluorophenyl group but has a different core structure (piperidine vs. pyrazole).
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide: This compound has a similar pyrazole core but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)-4-nitropyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c1-2-16-7-10(17(19)20)11(15-16)12(18)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOCYYEUUYXCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.